2-(2-Chloro-4-nitrophenyl)acetic acid
Overview
Description
2-(2-Chloro-4-nitrophenyl)acetic acid is an organic compound with the molecular formula C8H6ClNO4. It is characterized by a yellow crystalline or powdery appearance and is soluble in organic solvents but insoluble in water . This compound is used in various organic synthesis reactions and has applications in agriculture, particularly in the synthesis of plant protection agents and insecticides .
Preparation Methods
2-(2-Chloro-4-nitrophenyl)acetic acid can be synthesized through multiple methods. One common synthetic route involves the reaction of p-chlorotoluene with nitric acid to produce 2-chloro-4-nitrotoluene. This intermediate is then reacted with silver oxide (Ag2O) under alkaline conditions to yield this compound . Industrial production methods typically follow similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
2-(2-Chloro-4-nitrophenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group, forming 2-(2-Chloro-4-aminophenyl)acetic acid.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium hydroxide[][3]. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2-Chloro-4-nitrophenyl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of agrochemicals, including plant protection agents and insecticides.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-4-nitrophenyl)acetic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
2-(2-Chloro-4-nitrophenyl)acetic acid can be compared with other similar compounds, such as:
- 2-(2-Chloro-4-fluorophenyl)acetic acid
- 2-(2-Chloro-5-(trifluoromethyl)phenyl)acetic acid
- 2-(4-Chloro-2-nitrophenyl)acetic acid These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and applications . The unique combination of the chloro and nitro groups in this compound contributes to its distinct reactivity and potential uses.
Properties
IUPAC Name |
2-(2-chloro-4-nitrophenyl)acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO4/c9-7-4-6(10(13)14)2-1-5(7)3-8(11)12/h1-2,4H,3H2,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYVVWINDBFSBQK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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